molecular formula C16H20 B13790473 sec-Butyldimethylnaphthalene CAS No. 85650-85-7

sec-Butyldimethylnaphthalene

Katalognummer: B13790473
CAS-Nummer: 85650-85-7
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: JBZFLSWSDAMZOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of sec-Butyldimethylnaphthalene typically involves the alkylation of naphthalene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is extracted and purified by distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

sec-Butyldimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings of this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with hydrogen gas produces dihydronaphthalenes .

Wissenschaftliche Forschungsanwendungen

sec-Butyldimethylnaphthalene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic substitution reactions.

    Biology: Its derivatives are studied for their potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs with anti-inflammatory and cytotoxic activities.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism by which sec-Butyldimethylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to sec-Butyldimethylnaphthalene include other alkylated naphthalenes such as:

  • tert-Butylnaphthalene
  • isopropylnaphthalene
  • methylnaphthalene

Compared to these compounds, this compound is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the sec-butyl group may provide steric hindrance that affects the compound’s interactions with enzymes and other molecular targets .

Eigenschaften

CAS-Nummer

85650-85-7

Molekularformel

C16H20

Molekulargewicht

212.33 g/mol

IUPAC-Name

3-butan-2-yl-1,2-dimethylnaphthalene

InChI

InChI=1S/C16H20/c1-5-11(2)16-10-14-8-6-7-9-15(14)12(3)13(16)4/h6-11H,5H2,1-4H3

InChI-Schlüssel

JBZFLSWSDAMZOY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC2=CC=CC=C2C(=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.